molecular formula C20H20ClN5O3S B292580 ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate

ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate

Cat. No. B292580
M. Wt: 445.9 g/mol
InChI Key: AUKIGBKVPHVUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. It also has the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate has a significant impact on various biochemical and physiological processes. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of fungi and bacteria, and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate in lab experiments is its broad-spectrum activity against various cancer cells, fungi, and bacteria. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research and development of ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate. Some of these include:
1. Further exploration of its potential applications in the treatment of neurodegenerative disorders.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Investigation of its mechanism of action at the molecular level.
4. Evaluation of its potential toxicity and side effects in vivo.
5. Development of novel derivatives with improved pharmacological properties.
In conclusion, ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate is a promising chemical compound with significant potential in various fields. Its diverse applications and broad-spectrum activity make it an attractive candidate for further research and development.

Synthesis Methods

The synthesis of ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate involves the reaction of 4-chloroaniline with 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The resulting intermediate is then reacted with ethyl chloroacetate to produce the final product.

Scientific Research Applications

Ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer, antifungal, and antibacterial activities. Additionally, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C20H20ClN5O3S

Molecular Weight

445.9 g/mol

IUPAC Name

ethyl 2-(4-chloro-N-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]anilino)acetate

InChI

InChI=1S/C20H20ClN5O3S/c1-3-29-18(28)12-26(16-6-4-15(21)5-7-16)17(27)13-30-20-24-23-19(25(20)2)14-8-10-22-11-9-14/h4-11H,3,12-13H2,1-2H3

InChI Key

AUKIGBKVPHVUSD-UHFFFAOYSA-N

SMILES

CCOC(=O)CN(C1=CC=C(C=C1)Cl)C(=O)CSC2=NN=C(N2C)C3=CC=NC=C3

Canonical SMILES

CCOC(=O)CN(C1=CC=C(C=C1)Cl)C(=O)CSC2=NN=C(N2C)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.